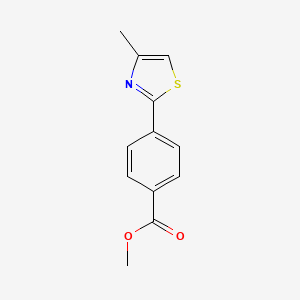
4-(4-metil-1,3-tiazol-2-il)benzoato de metilo
Descripción general
Descripción
Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los compuestos relacionados con el anillo de tiazol, como el “4-(4-metil-1,3-tiazol-2-il)benzoato de metilo”, se ha encontrado que actúan como antioxidantes . Esto los hace potencialmente útiles en una variedad de aplicaciones donde el estrés oxidativo es una preocupación, como en la prevención de ciertas enfermedades o en la preservación de ciertos materiales.
Actividad analgésica y antiinflamatoria
Se ha demostrado que los derivados de tiazol tienen propiedades analgésicas (alivian el dolor) y antiinflamatorias . Esto sugiere posibles aplicaciones en el desarrollo de nuevos medicamentos para el alivio del dolor y la inflamación.
Actividad antimicrobiana y antifúngica
Los compuestos de tiazol han demostrado actividades antimicrobianas y antifúngicas . Esto podría conducir al desarrollo de nuevos agentes antimicrobianos y antifúngicos, que son particularmente importantes frente a la creciente resistencia a los antibióticos.
Actividad antiviral
Se ha encontrado que los derivados de tiazol tienen propiedades antivirales . Esto sugiere posibles aplicaciones en el desarrollo de nuevos medicamentos antivirales, que son particularmente importantes dados los desafíos continuos que presentan las enfermedades virales.
Actividad diurética y anticonvulsiva
Los compuestos de tiazol han mostrado actividades diuréticas y anticonvulsivas . Esto sugiere posibles aplicaciones en el tratamiento de afecciones como la epilepsia y la retención de líquidos.
Actividad neuroprotectora
Se ha encontrado que los derivados de tiazol tienen propiedades neuroprotectoras . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson.
Moléculas de fármacos antitumorales o citotóxicas
Se ha encontrado que los compuestos de tiazol tienen propiedades antitumorales o citotóxicas . Esto sugiere posibles aplicaciones en el desarrollo de nuevos tratamientos contra el cáncer.
Actividades herbicidas
Algunos compuestos de tiazol han mostrado actividades herbicidas de moderadas a buenas . Esto sugiere posibles aplicaciones en el desarrollo de nuevos herbicidas para uso agrícola.
Mecanismo De Acción
Target of Action
Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate is a compound that has been associated with diverse biological activities Thiazole derivatives, which methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate is a part of, have been known to interact with a variety of targets, including enzymes, receptors, and proteins .
Mode of Action
Thiazole derivatives have been reported to exhibit a mechanism of action related to the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . This suggests that Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a broad range of molecular and cellular effects.
Propiedades
IUPAC Name |
methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-7-16-11(13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFONRRVXTKXMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1519455.png)
![2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B1519456.png)
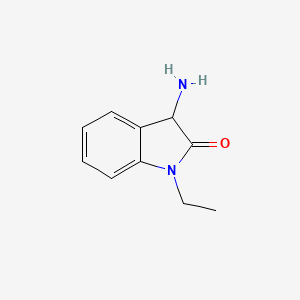
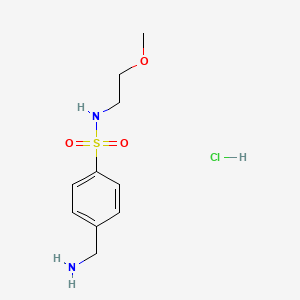
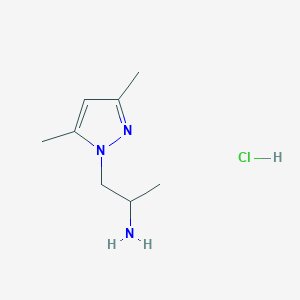
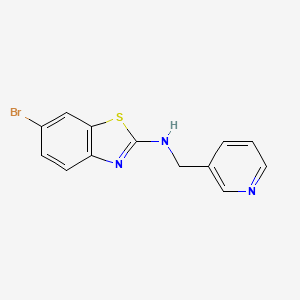
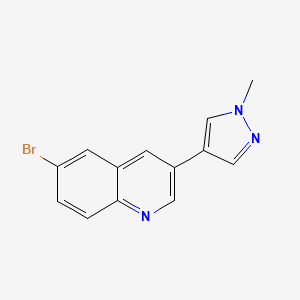

![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1519471.png)
![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)
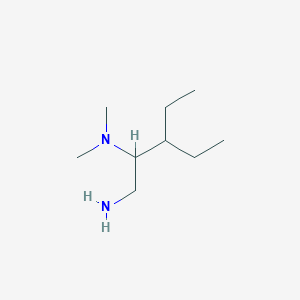
![Isopropyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1519476.png)
![[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride](/img/structure/B1519477.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride](/img/structure/B1519478.png)
